1-(3-(Piperidin-1-YL)phenyl)propan-1-one

Catalog No.
S14603643
CAS No.
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(Piperidin-1-YL)phenyl)propan-1-one

Product Name

1-(3-(Piperidin-1-YL)phenyl)propan-1-one

IUPAC Name

1-(3-piperidin-1-ylphenyl)propan-1-one

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-2-14(16)12-7-6-8-13(11-12)15-9-4-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3

InChI Key

FGEKHBDGHVIFRE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)N2CCCCC2

1-(3-(Piperidin-1-YL)phenyl)propan-1-one, also known as 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, is a compound characterized by its piperidine ring and a phenyl group attached to a propanone structure. This compound has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. The piperidine moiety is particularly notable for its presence in many pharmaceutical agents, contributing to the compound's pharmacological properties.

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, leading to the formation of various derivatives.

The specific products formed from these reactions are influenced by the reaction conditions and the presence of other functional groups in the molecule .

Research indicates that 1-(3-(Piperidin-1-YL)phenyl)propan-1-one exhibits significant biological activity. Its mechanism of action involves interaction with various molecular targets, including enzymes and receptors that modulate cellular pathways. Piperidine derivatives are known for their roles in activating signaling pathways such as NF-kB and PI3K/Akt, which are crucial in processes like apoptosis and inflammation . The compound has been explored for potential applications in treating conditions such as neurological disorders and cancer due to its pharmacophoric features.

The synthesis of 1-(3-(Piperidin-1-YL)phenyl)propan-1-one typically involves several methods:

  • Reductive Amination: This method often involves the reaction of a phenyl-substituted ketone with piperidine in the presence of reducing agents. For example, the reaction can utilize sodium cyanoborohydride under mild conditions to yield high purity products.
  • Rhodium Complex Catalysis: Another approach includes using a rhodium (I) complex with pinacol borane to achieve highly diastereoselective products through dearomatization/hydrogenation processes .
  • Hydrogenation and Cyclization: These methods can also be employed to introduce additional functional groups or modify existing ones in the molecular structure.

Optimizing reaction conditions such as temperature, pressure, and reactant concentrations can significantly enhance yield and purity .

The applications of 1-(3-(Piperidin-1-YL)phenyl)propan-1-one span various fields:

  • Medicinal Chemistry: Due to its biological activity, this compound is being investigated for use as a pharmaceutical agent targeting neurological disorders, cancer, and inflammatory diseases.
  • Synthetic Chemistry: It serves as a valuable building block for synthesizing more complex organic compounds.
  • Research: The compound is utilized in scientific studies exploring piperidine derivatives' pharmacological effects and mechanisms .

Interaction studies have demonstrated that 1-(3-(Piperidin-1-YL)phenyl)propan-1-one interacts with specific molecular targets that may lead to therapeutic effects. For instance, it has been shown to modulate pathways involved in cell survival and apoptosis, suggesting potential benefits in cancer treatment . Additionally, its interactions with neurotransmitter systems indicate possible applications in treating psychiatric disorders.

Several compounds share structural similarities with 1-(3-(Piperidin-1-YL)phenyl)propan-1-one. Here are some notable examples:

Compound NameStructural Feature
3-Amino-1-(piperidin-1-yl)propan-1-oneContains an amino group instead of a ketone
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochlorideIncludes a phenyl group but differs in substituents
3-PiperidinopropiophenoneSimilar piperidine structure but different functional groups

The uniqueness of 1-(3-(Piperidin-1-YL)phenyl)propan-1-one lies in its combination of a piperidine ring with a phenyl group directly attached to a propanone structure. This configuration provides distinct reactivity patterns that are not present in similar compounds, enhancing its versatility for synthetic applications and therapeutic uses .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

217.146664230 g/mol

Monoisotopic Mass

217.146664230 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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